
SR1001
Vue d'ensemble
Description
SR1001 est un agoniste inverse sélectif qui cible à la fois RORα (Récepteur Orphelin apparenté au Récepteur de l'Acide Rénoïque Alpha) et RORγt (Récepteur Orphelin apparenté au Récepteur de l'Acide Rénoïque Gamma T). Ces récepteurs appartiennent à la superfamille des récepteurs nucléaires et jouent des rôles essentiels dans la régulation de l'expression des gènes, des réponses immunitaires et des rythmes circadiens . Maintenant, explorons plus en profondeur.
Mécanisme D'action
Target of Action
SR1001 is a synthetic retinoic-acid-receptor-related orphan receptor (ROR) modulator . It primarily targets the retinoic acid-related orphan receptors RORα and RORγt . These receptors function as ligand-dependent transcription factors and play critical roles in the differentiation and function of various tissues, including neural, immune, and metabolic tissues .
Mode of Action
The interaction of this compound with the ligand binding sites of RORα and RORγt induces conformational changes in these receptors . This alters the binding affinity of co-activators and co-repressors, leading to the suppression of the receptors’ transcriptional activity . In essence, this compound acts as an inverse agonist of RORα and RORγ .
Biochemical Pathways
The modulation of ROR activity by this compound affects several biochemical pathways. For instance, it has been shown to inhibit the differentiation of Th17 cells and the expressions of IL-17, GEF-H1, RhoA, and ROCK1 . Th17 cells are a subset of T cells that play a critical role in various inflammatory diseases . By inhibiting the differentiation of Th17 cells, this compound can potentially alleviate the symptoms of these diseases.
Pharmacokinetics
The effectiveness of this compound in various experimental models suggests that it has suitable bioavailability and can reach its target receptors in vivo .
Result of Action
The administration of this compound has been shown to significantly reduce the incidence of diabetes and insulitis in nonobese diabetic mice . It reduces proinflammatory cytokine expression, particularly Th17-mediated cytokines, reduces autoantibody production, and increases the frequency of CD4+ Foxp3+ T regulatory cells . These results suggest that this compound has potent anti-inflammatory effects.
Méthodes De Préparation
Voies de Synthèse: La préparation synthétique de SR1001 implique des réactions chimiques spécifiques. Malheureusement, les voies de synthèse détaillées ne sont pas facilement disponibles dans la littérature. des chercheurs ont réussi à synthétiser this compound en laboratoire.
Conditions de Réaction: Les conditions de réaction exactes pour la synthèse de this compound restent exclusives. Les chercheurs optimisent généralement les paramètres de réaction tels que la température, le solvant et les catalyseurs pour obtenir des rendements élevés.
Production Industrielle: this compound n'est pas produit à l'échelle industrielle. Sa synthèse se déroule principalement dans des laboratoires de recherche pour des investigations scientifiques.
Analyse Des Réactions Chimiques
Réactivité: SR1001 subit diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution. des exemples spécifiques sont rares en raison de données publiées limitées.
Réactifs et Conditions Courantes:Oxydation: this compound peut réagir avec des agents oxydants (par exemple, des peroxydes, des chromates) pour former des dérivés oxydés.
Réduction: La réduction avec des réactifs hydrures (par exemple, l'hydrure de lithium et d'aluminium) pourrait produire des formes réduites de this compound.
Substitution: this compound peut subir des réactions de substitution nucléophile avec des nucléophiles appropriés.
Principaux Produits: Les principaux produits résultant des réactions de this compound dépendent des conditions de réaction spécifiques. Des recherches supplémentaires sont nécessaires pour élucider complètement ces produits.
Applications De Recherche Scientifique
SR1001 a attiré l'attention dans plusieurs domaines scientifiques:
Immunologie: Il inhibe la production d'IL-17A dans les cellules T_H17 de souris, suggérant des effets immunomodulateurs potentiels.
Métabolisme: This compound affecte l'expression des gènes hépatiques, y compris Cyp7b1 et Rev-erbα, qui sont impliqués dans le métabolisme.
Chronobiologie: This compound perturbe les rythmes circadiens en modifiant les schémas d'expression de l'ARNm de la citrate synthase.
5. Mécanisme d'Action
Le mécanisme de this compound implique la liaison à RORα et RORγt, agissant comme un agoniste inverse. En inhibant leur activité, this compound module l'expression des gènes et les voies en aval. les cibles moléculaires précises et les voies restent un domaine de recherche actif.
Comparaison Avec Des Composés Similaires
SR1001 se distingue par sa double ciblage de RORα et RORγt. Des composés similaires comprennent:
SR3335: Un autre agoniste inverse de RORα.
T0901317: Un agoniste de RORγ.
Propriétés
IUPAC Name |
N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3O4S2/c1-7-11(29-12(22-7)23-8(2)25)30(27,28)24-10-5-3-9(4-6-10)13(26,14(16,17)18)15(19,20)21/h3-6,24,26H,1-2H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBSSKGBKHOLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348120 | |
| Record name | N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]sulfamoyl}-4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335106-03-0 | |
| Record name | N-(5-{[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]sulfamoyl}-4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1335106-03-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of SR1001?
A1: this compound acts as an inverse agonist of retinoic acid receptor-related orphan receptors (RORs), specifically RORα and RORγt. [, , , , , , , , , , , , , , , , ]
Q2: How does this compound's interaction with RORs affect downstream signaling?
A2: By binding to the ligand-binding domain of RORs, this compound prevents coactivator recruitment, effectively inhibiting ROR-mediated gene transcription. [, ] This leads to a decrease in the expression of pro-inflammatory cytokines, particularly those associated with the Th17 cell lineage, such as IL-17A. [, , , , , , ]
Q3: What is the significance of targeting Th17 cells in various disease models?
A3: Th17 cells are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including acute pancreatitis, diabetic retinopathy, and experimental abdominal aortic aneurysm. [, , , ] Inhibition of Th17 cell differentiation and function through this compound treatment has shown promising therapeutic effects in preclinical models of these conditions. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H14F6N4O4S2, and its molecular weight is 476.4 g/mol.
Q5: Is there any publicly available spectroscopic data for this compound?
A5: While the research papers do not provide specific spectroscopic data, analytical techniques like ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) have been used for its quantification in biological samples. []
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is primarily investigated for its role as an inverse agonist of RORs. No catalytic properties have been reported in these studies.
Q7: Have computational methods been employed to study this compound?
A8: While computational details are limited in the provided research, one study alludes to the use of bioinformatics analysis of ChIP-on-chip data to identify potential RORα target genes. [] This suggests the potential application of computational approaches to further investigate this compound's mechanism of action.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









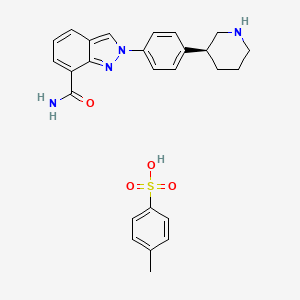

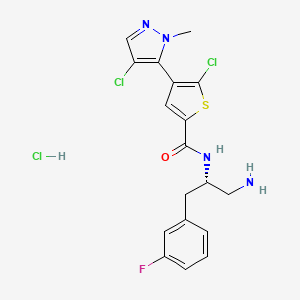
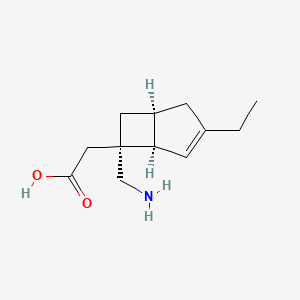
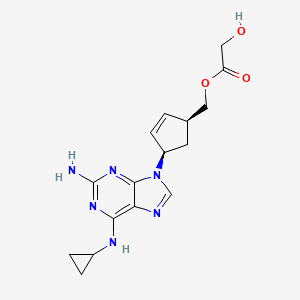
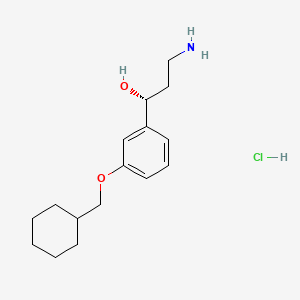
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)
